![molecular formula C18H21NO4S2 B5568093 2-(3,4-dimethoxyphenyl)-3-[(3-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5568093.png)

2-(3,4-dimethoxyphenyl)-3-[(3-methylphenyl)sulfonyl]-1,3-thiazolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

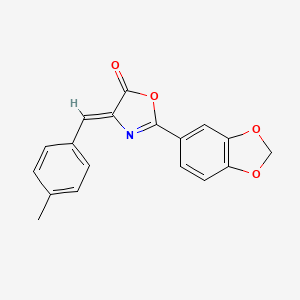

The synthesis of thiazolidine derivatives, including compounds similar to "2-(3,4-dimethoxyphenyl)-3-[(3-methylphenyl)sulfonyl]-1,3-thiazolidine", involves condensation reactions between aldehydes or ketones with cysteine or other sulfur-containing amino acids or their derivatives. The process often requires the presence of catalysts or specific conditions to promote the cyclization to form the thiazolidine ring. For instance, Chandrappa et al. (2008) demonstrated the synthesis of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives, showcasing the typical approach for synthesizing structurally related compounds (Chandrappa et al., 2008).

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives is characterized by the presence of a thiazolidine ring, a five-membered ring containing both sulfur and nitrogen atoms. This ring structure imparts certain electronic and steric properties to the molecule, influencing its reactivity and interactions with biological targets. Studies such as those by Jawale et al. (2012) provide insights into the molecular structure through techniques like NMR and X-ray crystallography, highlighting the conformational aspects and electronic distribution within similar compounds (Jawale et al., 2012).

Chemical Reactions and Properties

Thiazolidine derivatives participate in a variety of chemical reactions, including oxidation, reduction, and further cycloadditions. The sulfur atom in the thiazolidine ring can undergo oxidation to form sulfoxides and sulfones, enhancing the compound's solubility and potentially its biological activity. The study by Ohkata et al. (1985) on the alkylation and oxidation of similar thiazolidine structures provides a basis for understanding the chemical reactivity and potential modifications to enhance the properties of the target compound (Ohkata et al., 1985).

Physical Properties Analysis

The physical properties of "2-(3,4-dimethoxyphenyl)-3-[(3-methylphenyl)sulfonyl]-1,3-thiazolidine", such as solubility, melting point, and stability, are influenced by the nature of its functional groups and the thiazolidine core. The presence of dimethoxyphenyl and methylphenylsulfonyl groups can affect the compound's solubility in organic solvents and water, which is crucial for its application in chemical and biological systems. The work by Prabhuswamy et al. (2016), although focusing on a different compound, sheds light on the impact of substituents on the physical properties of thiazolidine derivatives (Prabhuswamy et al., 2016).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and nucleophilicity, of thiazolidine derivatives, are pivotal in their interaction with biological systems and in chemical synthesis. The thiazolidine ring's nitrogen and sulfur atoms can act as nucleophiles in various reactions, contributing to the compound's versatility in chemical transformations and its potential biological activity. Research by El-Gaby et al. (2009) on the synthesis and characterization of novel 2-thioxo-4-thiazolidinones offers insights into the chemical properties and reactivity patterns of compounds within this class (El-Gaby et al., 2009).

Applications De Recherche Scientifique

Antiproliferative Activity against Human Cancer Cell Lines

One study focused on the synthesis and in vitro antiproliferative activity of novel thiazolidine-2,4-dione derivatives, including those related to "2-(3,4-dimethoxyphenyl)-3-[(3-methylphenyl)sulfonyl]-1,3-thiazolidine". These compounds were evaluated for their cell antiproliferation activity against various human cancer cell lines. The study concluded that certain derivatives exhibited potent antiproliferative activity, suggesting their potential as cancer therapeutic agents (Chandrappa et al., 2008).

Antimicrobial Evaluation

Another research avenue involved synthesizing thiazole derivatives and evaluating their antimicrobial activity. This study contributes to understanding how thiazolidine derivatives, similar in structure to the compound , could serve as bases for developing new antimicrobial agents. These findings indicate the versatility of thiazolidine derivatives in synthesizing compounds with potential biological applications (Chawla, 2016).

Antihyperglycemic Evaluation

Research on 2,4-thiazolidinediones with aryl sulfonylurea moieties, related to the compound of interest, demonstrated significant antihyperglycemic activity in a rat model. This study underscores the potential of thiazolidine derivatives in developing antidiabetic medications and their role in modulating blood sugar levels (Jawale et al., 2012).

Anti-Cancer Properties

Derivatives of thiazolidine, akin to the mentioned compound, have been synthesized and assessed for their pro-apoptotic activity against cancer cell lines. One study identified compounds that showed high activity against melanoma cells, highlighting the potential of these derivatives in cancer therapy (Yılmaz et al., 2015).

VEGFR-2 Inhibitors

Novel sulfonamide derivatives carrying a biologically active 3,4-dimethoxyphenyl moiety have been designed, synthesized, and evaluated for their ability to inhibit vascular endothelial growth factor receptor (VEGFR)-2. This research suggests the compound's derivatives could play a crucial role in developing new anticancer agents by targeting angiogenesis processes (Ghorab et al., 2016).

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)sulfonyl-1,3-thiazolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S2/c1-13-5-4-6-15(11-13)25(20,21)19-9-10-24-18(19)14-7-8-16(22-2)17(12-14)23-3/h4-8,11-12,18H,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARYAQUSSYXVMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N2CCSC2C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568012.png)

![3-isopropyl-N-{1-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568017.png)

![N-(4-ethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5568021.png)

![(3R*,4R*)-3-cyclobutyl-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-4-methylpyrrolidin-3-ol](/img/structure/B5568025.png)

![1-({[5-(allylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)-4-piperidinecarboxamide](/img/structure/B5568032.png)

![2-(2,3-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5568045.png)

![N'-(2-chlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5568059.png)

![(3R*,4S*)-1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3,4-dimethylpiperidin-4-ol](/img/structure/B5568064.png)

![5-cyclohexyl-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5568079.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)cyclopentanecarboxamide](/img/structure/B5568085.png)

![3-nitro-1-phenoxydibenzo[b,f]oxepine](/img/structure/B5568088.png)